地塞米松 17-丙酸酯

描述

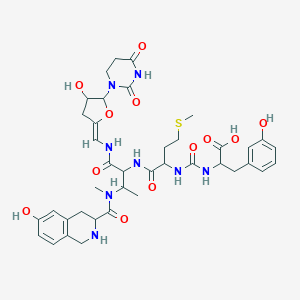

Dexamethasone 17-propionate, a derivative of dexamethasone, is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressant properties. It is used in various medical conditions such as asthma, severe allergies, and certain types of arthritis. Dexamethasone itself is the most commonly prescribed glucocorticoid and has a broad spectrum of pharmacological activity .

Synthesis Analysis

The synthesis of dexamethasone conjugates, which may include dexamethasone 17-propionate, involves several chemical methods such as carbodiimide chemistry, solid-phase synthesis, reversible addition fragmentation-chain transfer polymerization, click reactions, and 2-iminothiolane chemistry. These methods are used to develop targeted systems for controlled release by conjugation to polymeric carriers, which can reduce the side effects of dexamethasone on non-target organs .

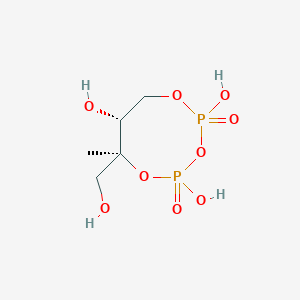

Molecular Structure Analysis

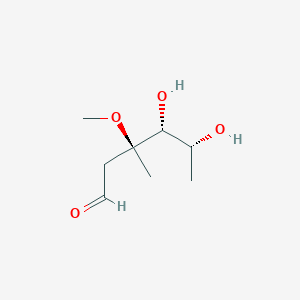

The molecular structure of dexamethasone 17-propionate is not explicitly detailed in the provided papers. However, it is a derivative of dexamethasone, which is characterized by its glucocorticoid receptor binding affinity and its ability to modulate gene expression. The structure of dexamethasone is crucial for its biological activity and its interaction with specific receptors in the body .

Chemical Reactions Analysis

Dexamethasone 17-propionate undergoes various chemical reactions in the body. For instance, it can be hydrolyzed to dexamethasone, and its metabolites can be measured using radioimmunoassay techniques. The metabolism of dexamethasone 17-propionate leads to the formation of several metabolites, which can be detected in human plasma and urine .

Physical and Chemical Properties Analysis

The physical and chemical properties of dexamethasone 17-propionate are related to its pharmacokinetics and pharmacodynamics. It is known that dexamethasone can cause alterations in the synthesis and degradation of phosphatidylinositol in cultured human embryonic cells, which suggests that its physical and chemical properties can affect cellular processes . Additionally, dexamethasone can affect protein synthesis in clonal rat osteosarcoma cells, indicating that its properties can influence protein metabolism .

Relevant Case Studies

Several case studies highlight the effects of dexamethasone on biological systems. For example, dexamethasone has been shown to alleviate allergic airway inflammation in mice by inhibiting the activation of the NLRP3 inflammasome . Another study demonstrated that dexamethasone does not exert direct intracellular feedback on steroidogenesis in human adrenal NCI-H295A cells . Moreover, dexamethasone has been found to alter responses of pituitary gonadotropin-releasing hormone receptors and gonadotropin subunit messenger RNAs in male rats . Metabolomics-based profiling has also been used to study the side effects of dexamethasone treatment in rats, revealing a distinctive metabolic profile associated with its side effects . Lastly, dexamethasone induces advanced growth hormone expression in the fetal rat pituitary gland in vivo, suggesting its role in the development of GH cells .

科学研究应用

过敏性气道炎症和哮喘治疗:

- DEX 显着抑制小鼠的过敏性气道炎症,可能通过抑制 NLRP3 炎症小体的活性并降低肺组织中 IL-1β、IL-18、IL-5 和 IL-17 等炎性细胞因子的水平 (Guan et al., 2019).

对胎儿发育的影响:

- DEX 在产前阶段的治疗可能具有性别二态性效应,尤其影响健康女孩的认知功能 (Wallensteen et al., 2016).

- 在特定妊娠期给大鼠服用 DEX,会导致肾小球数量减少、肾小球硬化和高血压 (Ortiz et al., 2003).

癌症治疗和管理:

- DEX 通过使肿瘤微环境正常化,显示出增加转移性乳腺癌中顺铂负载纳米载体的递送和功效的潜力 (Martin et al., 2019).

在手术患者中的使用:

- DEX 被有效地用于预防术后恶心和呕吐,并且其给药不会显着增加术后伤口感染的风险或影响伤口愈合 (Polderman et al., 2019).

神经系统应用:

- DEX 通常用于治疗脑瘤患者的血管源性水肿和颅内压升高 (Kostaras et al., 2014).

免疫系统和炎症反应:

- DEX 治疗可以影响 Th17 转录因子的表达,并减少在实验性哮喘模型中 IL-17 的释放 (Hu et al., 2009).

儿科应用:

- 在患有急性淋巴细胞白血病的儿科患者中,DEX 药代动力学具有高度可变性,并受并发用药、年龄和治疗强度的影响 (Yang et al., 2008).

安全和危害

Dexamethasone 17-propionate, like other glucocorticoids, can have severe side effects on non-target organs . It can weaken the immune system, making it easier for the user to get an infection or worsening an infection they already have or have recently had . It is advised to avoid ingestion and inhalation of the compound .

未来方向

Dexamethasone 17-propionate has been found useful in the treatment of severe COVID-19 cases . Research is focused on the development of Dexamethasone delivery systems with a release profile that extends from several days to months . The future of Dexamethasone 17-propionate lies in its potential to be used in targeted systems with controlled release by conjugation to polymeric carriers .

属性

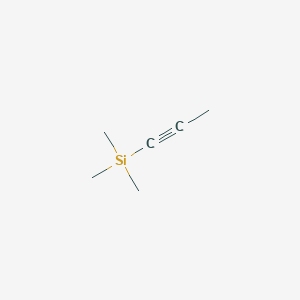

IUPAC Name |

[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33FO6/c1-5-21(31)32-25(20(30)13-27)14(2)10-18-17-7-6-15-11-16(28)8-9-22(15,3)24(17,26)19(29)12-23(18,25)4/h8-9,11,14,17-19,27,29H,5-7,10,12-13H2,1-4H3/t14-,17+,18+,19+,22+,23+,24+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITYMTTQVNYAJAA-OCUNRLNVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33FO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50934962 | |

| Record name | 9-Fluoro-11,21-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50934962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dexamethasone 17-propionate | |

CAS RN |

15423-89-9 | |

| Record name | Dexamethasone 17-propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15423-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexamethasone propionate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015423899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Fluoro-11,21-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50934962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Imidazo[1,2-a]pyridine](/img/structure/B132010.png)